molecular formula C16H17BrClN B13552302 rac-(2-bromophenyl)[(1R,2R)-2-phenylcyclopropyl]methanaminehydrochloride,trans

rac-(2-bromophenyl)[(1R,2R)-2-phenylcyclopropyl]methanaminehydrochloride,trans

Katalognummer: B13552302
Molekulargewicht: 338.7 g/mol
InChI-Schlüssel: YFMUVILSDQSXHG-CGOFBKIQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rac-(2-bromophenyl)[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride, trans is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a bromophenyl group and a phenylcyclopropyl group, making it a subject of interest in various fields of study.

Vorbereitungsmethoden

The synthesis of rac-(2-bromophenyl)[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride, trans involves several steps. The synthetic route typically starts with the preparation of the cyclopropyl ring, followed by the introduction of the bromophenyl group. The final step involves the formation of the methanamine hydrochloride salt. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired stereochemistry and yield .

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and advanced purification methods to achieve high purity and consistency .

Analyse Chemischer Reaktionen

Rac-(2-bromophenyl)[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride, trans undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and specific temperature and pressure conditions to optimize the reaction outcomes .

Wissenschaftliche Forschungsanwendungen

Rac-(2-bromophenyl)[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride, trans has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of rac-(2-bromophenyl)[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Rac-(2-bromophenyl)[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride, trans can be compared with other similar compounds, such as:

    Rac-(2-bromophenyl)[(1R,2S)-2-phenylcyclopropyl]methanamine hydrochloride: This compound has a different stereochemistry, which can lead to variations in its chemical and biological properties.

    Rac-(2-chlorophenyl)[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride: The substitution of bromine with chlorine can result in different reactivity and applications.

Eigenschaften

Molekularformel

C16H17BrClN

Molekulargewicht

338.7 g/mol

IUPAC-Name

(2-bromophenyl)-[(1R,2R)-2-phenylcyclopropyl]methanamine;hydrochloride

InChI

InChI=1S/C16H16BrN.ClH/c17-15-9-5-4-8-12(15)16(18)14-10-13(14)11-6-2-1-3-7-11;/h1-9,13-14,16H,10,18H2;1H/t13-,14+,16?;/m0./s1

InChI-Schlüssel

YFMUVILSDQSXHG-CGOFBKIQSA-N

Isomerische SMILES

C1[C@H]([C@@H]1C(C2=CC=CC=C2Br)N)C3=CC=CC=C3.Cl

Kanonische SMILES

C1C(C1C(C2=CC=CC=C2Br)N)C3=CC=CC=C3.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.